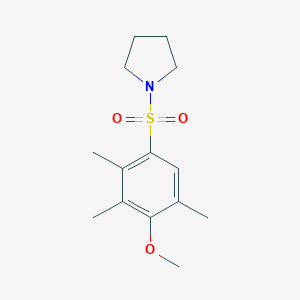
methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-substituted trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves the reaction of pyrrolidine with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-[(4-Hydroxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine.
Reduction: Formation of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfanyl]pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and trimethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the sulfonyl and methoxy-trimethylphenyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound related to pyrrolidine.
Uniqueness: methyl 2,3,6-trimethyl-4-(1-pyrrolidinylsulfonyl)phenyl ether is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-13(11(2)12(3)14(10)18-4)19(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3 |
Clave InChI |
WXYNNQYJRNJSSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






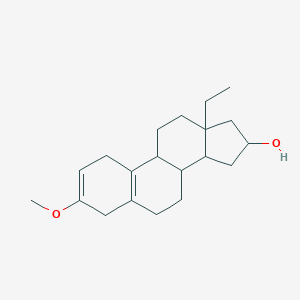
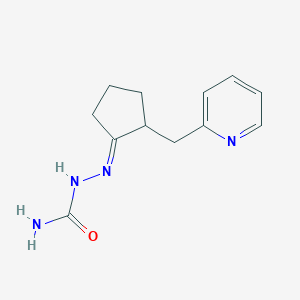

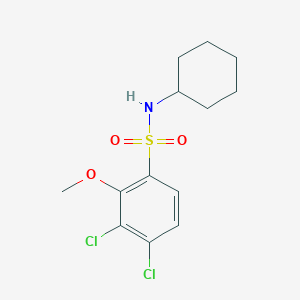

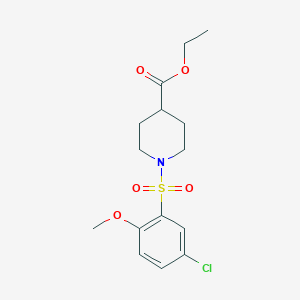
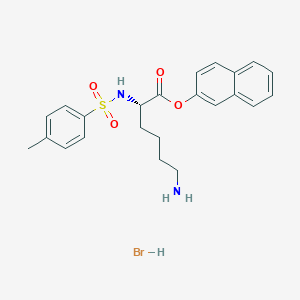
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
